molecular formula C14H17N3O3S2 B10893573 N-[5-(2-Methoxy-ethylsulfanyl)-[1,3,4]thiadiazol-2-yl]-2-(2-methoxy-phenyl)-acetamide

N-[5-(2-Methoxy-ethylsulfanyl)-[1,3,4]thiadiazol-2-yl]-2-(2-methoxy-phenyl)-acetamide

Cat. No.: B10893573
M. Wt: 339.4 g/mol
InChI Key: USYXWLOENGCWRL-UHFFFAOYSA-N
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Description

N~1~-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced via nucleophilic substitution reactions, where the thiadiazole derivative reacts with 2-methoxyethyl halides.

    Acetamide Formation: The final step involves the acylation of the thiadiazole derivative with 2-methoxyphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N~1~-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

N~1~-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methoxyphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methoxyphenyl)acetamide: A simpler analog with similar structural features.

    2-Methoxyethylthio-1,3,4-thiadiazole: Lacks the acetamide group but shares the thiadiazole core.

Uniqueness

N~1~-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methoxyphenyl)acetamide is unique due to the presence of both the methoxyethyl and acetamide groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H17N3O3S2

Molecular Weight

339.4 g/mol

IUPAC Name

N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C14H17N3O3S2/c1-19-7-8-21-14-17-16-13(22-14)15-12(18)9-10-5-3-4-6-11(10)20-2/h3-6H,7-9H2,1-2H3,(H,15,16,18)

InChI Key

USYXWLOENGCWRL-UHFFFAOYSA-N

Canonical SMILES

COCCSC1=NN=C(S1)NC(=O)CC2=CC=CC=C2OC

Origin of Product

United States

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